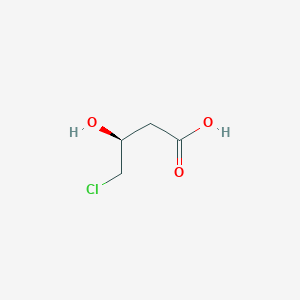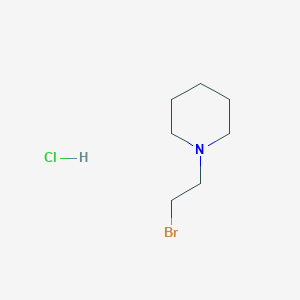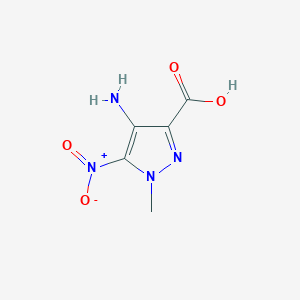
(s)-4-Chloro-3-hydroxybutyric acid
Descripción general
Descripción
(s)-4-Chloro-3-hydroxybutyric acid is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Biosynthesis and Bioplastics Production
(S)-4-Chloro-3-hydroxybutyric acid plays a significant role in the field of biosynthesis. One study demonstrated its use in the biosynthesis of 4-hydroxybutyric acid (4-HB) from methane, involving engineered strains of Methylosinus trichosporium OB3b. This approach offers potential for synthesizing bio-based polymers like polyhydroxyalkanoates (PHA) from methane, a structurally unrelated substrate, thus presenting an eco-friendly alternative for bioplastics production (Nguyen & Lee, 2021).
2. Pharmaceutical Intermediates
The compound is also a key intermediate in pharmaceutical manufacturing. A study highlighted its role in the production of Atorvastatin, a drug used for treating hypercholesterolemia. Here, Rhodococcus erythropolis, a soil bacterium, was utilized to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, showcasing the compound's importance in chiral drug synthesis (Park, Uhm, & Kim, 2008).
3. Polymer Synthesis
Another significant application is in polymer synthesis. A study on microbial production of 4-hydroxybutyric acid demonstrated how gene expression modifications can enhance biosynthesis for polymer applications like poly(4-hydroxybutyric acid) and poly(3-hydroxybutyric acid-co-4-hydroxybutyric acid). This research opens avenues for the sustainable production of biodegradable polymers (Zhou, Chen, & Chen, 2012).
4. Biodegradable Polyester Production
The compound's role extends to biodegradable polyester production. Research on the thermochemical behavior of its metal salts revealed potential pathways for the formation of poly(3-hydroxybutyrate), a biodegradable polyester. This finding is crucial for developing environmentally friendly plastic alternatives (Annen & Epple, 2008).
5. Biocatalysis in Stereoselective Synthesis
This compound is also pivotal in biocatalysis, particularly in the stereoselective synthesis of optical isomers. A study showcased its application in producing optically pure isomers like ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable intermediate in fine chemical industries. The research highlights the use of asymmetric hydrogenation and enzymatic methods for stereoselective synthesis, beneficial for pharmaceutical and chemical industries (Kluson et al., 2019).
Propiedades
IUPAC Name |
(3S)-4-chloro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)




![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)

![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)
![(1S,9S)-9-[[(R)-1-Ethoxycarbonyl-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid](/img/structure/B3319110.png)



